N-methylquinolin-2-amine
Description
Significance of Quinoline (B57606) Scaffold in Advanced Chemical and Biological Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and materials chemistry. acs.org Its unique structural features and the ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. ontosight.ai Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. ontosight.ainih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. innovareacademics.in This has led to the development of numerous clinically significant drugs and has spurred continuous research into novel quinoline-based compounds with enhanced therapeutic potential. arabjchem.org
The exploration of quinoline derivatives extends beyond medicine into materials science, where their electronic and optoelectronic properties are harnessed for applications such as organic light-emitting diodes (OLEDs). acs.org The inherent aromaticity and the presence of a nitrogen atom in the quinoline system contribute to its diverse chemical reactivity, making it a valuable building block for the synthesis of complex molecular architectures. rsc.org
Research Trajectories of N-Methylquinolin-2-amine within Heterocyclic Chemistry
Within the vast landscape of quinoline chemistry, this compound (CAS Number: 52430-43-0) has emerged as a compound of interest for further chemical and biological exploration. ontosight.ai Its structure, featuring a methylamino group at the 2-position of the quinoline ring, provides a key site for derivatization and influences its physicochemical properties. ontosight.ai Research on this compound and its derivatives has primarily focused on its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. ontosight.ai
Investigations have explored its potential as a scaffold for anticancer and antimalarial drugs. For instance, derivatives of 2-aminoquinolines have been synthesized and evaluated for their activity against various cancer cell lines and malarial parasites. bibliotekanauki.plnih.gov The synthetic accessibility of this compound and its amenability to structural modifications make it a valuable starting material for creating libraries of new compounds for biological screening.
Recent synthetic methodologies have focused on developing efficient and environmentally friendly routes to this compound and its analogues. Metal-free synthesis approaches, for example, offer advantages in terms of cost and sustainability. rsc.org The ongoing research into this compound and its derivatives underscores the continued importance of the quinoline scaffold in the quest for new and improved chemical entities with significant biological activities.
Interactive Data Tables
Below are interactive tables summarizing key research findings related to this compound and its derivatives.
Table 1: Synthesis of N-Benzyl-N-methylquinolin-2-amine Derivatives
| Compound | Yield (%) | Melting Point (°C) | Analytical Data |
| N-Benzyl-N-methylquinolin-2-amine | 76 | 94–95 | 1H NMR (400 MHz, CDCl3) δ: 7.88 (d, J = 8.9 Hz, 1H), 7.76 (d, J = 8.4 Hz, 1H), 7.63 (dd, J = 8.0 Hz, 1.3 Hz, 1H), 7.59–7.55 (m, 1H), 7.38–7.20 (m, 6H), 6.91 (d, J = 9.1 Hz, 1H), 4.98 (s, 2H), 3.26 (s, 3H) |
| N-(4-Fluorophenyl)quinolin-2-amine | 67 | 101–103 | 1H NMR (400 MHz, CDCl3) δ: 7.85 (d, J = 8.9 Hz, 1H), 7.66 (d, J = 4.4 Hz, 1H), 7.57 (d, J = 7.6 Hz, 1H), 7.53–7.48 (m, 1H), 7.46–7.42 (m, 2H), 7.25–7.21 (m, 1H), 6.99 (t, J = 8.7 Hz, 2H), 6.75 (d, J = 8.8 Hz, 1H) |
Data sourced from a study on the mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines. rsc.org
Table 2: Anticancer Activity of 7-Amino-4-methylquinolin-2(1H)-one Derivatives
| Compound | Yield (%) | Melting Point (°C) | Biological Activity (IC50 on MDA-MB cell line) |
| III-a1 (R=C6H5, R1=n-propylamine) | - | - | 25 µg |
| III-b1 (R=CH3, R1=n-propylamine) | - | - | 25 µg |
| III-b2 (R=CH3, R1=methylamine) | - | - | 25 µg |
Data sourced from a study on the synthesis and anticancer activity of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one derivatives. innovareacademics.in
Structure
3D Structure
Properties
IUPAC Name |
N-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSMFKXVSNGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502139 | |
| Record name | N-Methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52430-43-0 | |
| Record name | N-Methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Methylquinolin 2 Amine and Its Derivatives
Direct Amination Approaches
Direct methods for the introduction of a methylamino group onto the quinoline (B57606) core represent an efficient and atom-economical strategy. These approaches can be broadly categorized into transition metal-catalyzed N-methylation of 2-aminoquinoline (B145021) and metal-free strategies starting from quinoline N-oxides.
Transition Metal-Catalyzed N-Methylation of Amines with C1 Sources
A prevalent and sustainable strategy for synthesizing N-methylated amines involves the direct methylation of a primary amine precursor, in this case, 2-aminoquinoline, using a simple C1 source like methanol (B129727). This transformation, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, utilizes a metal catalyst to temporarily 'borrow' hydrogen from the alcohol to form an aldehyde (formaldehyde). This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the 'borrowed' hydrogen to yield the N-methylated product, with water as the only byproduct. nih.govorganic-chemistry.org This method is favored for its green credentials, avoiding toxic and hazardous methylating agents. nih.gov
Ruthenium(II) complexes have been extensively studied and proven effective for the N-methylation of amines with methanol. nih.gov While early systems often required harsh conditions, recent advancements have led to the development of highly efficient catalysts that operate under milder conditions. sci-hub.se For instance, a catalyst system comprising (DPEPhos)RuCl₂PPh₃ has been shown to effectively catalyze the N-methylation of a wide array of aniline (B41778) derivatives using methanol as the C1 source and a weak base like cesium carbonate. nih.gov This protocol demonstrates high yields for various substituted anilines, suggesting its applicability to heteroaromatic amines like 2-aminoquinoline. nih.gov The general success with aromatic amines highlights the potential of this method for the target compound's synthesis. nih.govsci-hub.se
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Avg. Yield (%) | Reference |
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | Methanol | 120 | Anilines | 95-98 | nih.gov |
| RuCl₃·xH₂O (ligand-free) | K₂CO₃ | Methanol | 130 | Aromatic amines | Moderate-Excellent | sci-hub.se |
| [RuCl₂(p-cymene)]₂ / API | K₃PO₄ | Methanol | 130 | Nitro compounds to N-methyl amines | Good | sci-hub.se |
This table summarizes representative Ruthenium(II)-catalyzed N-methylation conditions for aromatic amines, which are analogous to the synthesis of N-methylquinolin-2-amine.
The use of earth-abundant and less toxic 3d transition metals like iron, manganese, and cobalt for N-alkylation reactions aligns with the principles of sustainable chemistry.
Iron-based catalysts have emerged as a cost-effective option for N-methylation using the borrowing hydrogen approach. Knölker-type (cyclopentadienone)iron carbonyl complexes, for example, have demonstrated broad applicability for the methylation of various amines, ketones, and other nucleophiles using methanol as the C1 source.
Manganese catalysis has also seen significant progress. Novel lutidine-based manganese PNP-pincer complexes are effective for the selective N-methylation of aromatic amines with methanol. nih.gov These reactions proceed in good yields, and advancements have enabled lower catalyst and base loadings. beilstein-journals.org While many reports focus on anilines, the synthesis of quinolines and 2-aminoquinolines via manganese-catalyzed dehydrogenative coupling reactions has also been demonstrated, indicating the compatibility of the quinoline core with manganese catalysis. sci-hub.sed-nb.info
Cobalt-based systems , often generated in-situ from a cobalt precursor and a phosphine (B1218219) ligand, are effective for the N-methylation of both aliphatic and aromatic amines using methanol. researchgate.net Mechanistic studies suggest the involvement of an active cobalt(I) hydride species in the catalytic cycle. escholarship.org While many protocols are optimized for amides or general anilines, the underlying principles are directly relevant to the methylation of 2-aminoquinoline. researchgate.netescholarship.org
| Metal | Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Manganese | Mn-PNP pincer complex | KOtBu | Toluene | 100 | Aromatic amines | nih.govbeilstein-journals.org |
| Cobalt | CoBr₂ / P(CH₂CH₂PPh₂)₃ | K₃PO₄ | Dioxane | 150 | Aromatic & Aliphatic amines | researchgate.net |
This table presents examples of manganese and cobalt-catalyzed N-methylation of aromatic amines.
Palladium catalysts are highly versatile in quinoline chemistry, though they are more commonly associated with cross-coupling and C-H activation reactions rather than direct N-methylation via borrowing hydrogen. chim.itnih.govnih.govacs.orgfrontiersin.org However, commercially available palladium on carbon (Pd/C) has been used for the N-methylation of amines and nitroarenes using methanol, showcasing a simple, heterogeneous approach. scispace.com
Iridium catalysts are exceptionally active for the N-methylation of amines with methanol. rsc.org Water-soluble dinuclear iridium complexes have been developed that catalyze the reaction efficiently in aqueous solutions, offering a green and environmentally benign protocol. organic-chemistry.orgnih.gov These catalysts exhibit high functional group tolerance and have been successfully applied to the late-stage methylation of complex drug molecules, which often contain N-heterocyclic cores. rsc.org Supported iridium nanoparticles, for instance on zinc oxide, have also been developed as efficient and additive-free catalysts for this transformation. rsc.org The high activity and selectivity of iridium systems make them a powerful tool for the synthesis of this compound. csic.es
| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature | Avg. Yield (%) | Reference |
| Ir/ZnO | Additive-free | Methanol | 100-140 | Heterogeneous, Controllable selectivity | Good-Excellent | rsc.org |
| [(Cp*IrCl)₂(thbpym)][Cl]₂ | KOH | Water | 130 | Water-soluble catalyst, Green solvent | up to 87 | organic-chemistry.orgnih.gov |
| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Cs₂CO₃ | Methanol | 150 | High selectivity for mono-methylation | Good-Excellent | csic.es |
This table summarizes various Iridium-catalyzed N-methylation systems applicable to aromatic and heterocyclic amines.
Metal-Free Amination Strategies
An alternative pathway to this compound that avoids transition metals involves the direct functionalization of quinoline N-oxides. This approach leverages the electronic properties of the N-oxide to activate the C2 position for nucleophilic attack.
A straightforward and metal-free methodology for the synthesis of 2-aminoquinoline derivatives utilizes triflic anhydride (B1165640) (Tf₂O) as an activator. nih.gov In this one-pot reaction, the oxygen atom of quinoline N-oxide reacts with the highly electrophilic triflic anhydride. This activation dramatically increases the electrophilicity of the C2 position of the quinoline ring. nih.gov
The activated intermediate is then susceptible to nucleophilic attack by an amine. Subsequent rearomatization yields the 2-amino-substituted quinoline product. This strategy has been successfully applied to a wide range of primary and secondary amines, including those with both electron-donating and electron-withdrawing groups, to produce various 2-aminoquinoline derivatives in good to excellent yields under mild conditions (0 °C to room temperature). nih.gov The synthesis of derivatives like N-benzyl-N-methylquinolin-2-amine using this method confirms its utility for producing the target scaffold. nih.gov
| Amine Nucleophile | Solvent | Temperature | Yield (%) | Reference |
| Morpholine | Acetonitrile (B52724) | 0 °C to RT | 82 | nih.gov |
| N-benzylmethylamine | Acetonitrile | 0 °C to RT | 76 | nih.gov |
| Aniline | Acetonitrile | 0 °C to RT | 79 | nih.gov |
| 4-Fluoroaniline | Acetonitrile | 0 °C to RT | 67 | nih.gov |
This table shows the scope of the metal-free amination of quinoline N-oxide with various amines using triflic anhydride activation.
Chichibabin Reaction for Direct Amination
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a classical method for the direct amination of nitrogen-containing heterocycles. wikipedia.orgchemistnotes.com The reaction typically involves heating the heterocyclic compound, such as pyridine (B92270) or quinoline, with sodium amide (NaNH₂) in an aprotic solvent like xylene, toluene, or dimethylaniline. wikipedia.orgchemistnotes.comresearchgate.net The mechanism is widely accepted as a nucleophilic addition-elimination process that proceeds through an anionic σ-adduct, also known as a Meisenheimer adduct. wikipedia.org In this process, the nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the quinoline ring. wikipedia.org Aromaticity is subsequently restored by the elimination of a hydride ion (H⁻), which then reacts to form hydrogen gas. wikipedia.org
Despite its historical significance, the traditional Chichibabin reaction has several notable drawbacks that limit its application. rsc.org These limitations include the need for high temperatures, strong basic conditions, and long reaction times, which can lead to poor functional group tolerance, low yields, and issues with regioselectivity. rsc.org Specifically, the synthesis of 2-(dialkylamino)quinolines via the classic Chichibabin reaction is often not feasible. rsc.org Modern variations have been developed to overcome these challenges, such as metal-free approaches that activate the quinoline ring by forming the N-oxide, allowing for amination under milder conditions. rsc.orgresearchgate.net
| Feature | Description |
| Reaction Type | Nucleophilic Aromatic Substitution (SNA) of Hydrogen. wikipedia.org |
| Reagent | Sodium amide (NaNH₂) or Potassium amide (KNH₂). chemistnotes.com |
| Mechanism | Addition of amide anion to the C2 position, forming a σ-adduct, followed by elimination of a hydride ion. wikipedia.org |
| Conditions | Elevated temperatures in aprotic solvents (e.g., xylene, dimethylaniline). wikipedia.orgresearchgate.net |
| Limitations | Harsh conditions, low yields, poor regioselectivity, and functional group intolerance. rsc.org |
Functionalization and Derivatization of Quinoline Systems
The functionalization of pre-existing quinoline structures is a pivotal strategy for creating diverse derivatives. A key area of focus is the transformation of the methyl group in 2-methylquinolines into other functional groups, such as amides.
Direct Amidation of 2-Methylquinolines with Amines
Direct oxidative amidation of the C(sp³)-H bonds of the methyl group in 2-methylquinolines represents a straightforward and atom-economical approach to synthesizing quinoline-2-carboxamides. These methods bypass the need for pre-functionalized starting materials, such as carboxylic acids or acyl halides.
A novel and efficient method for the direct amidation of 2-methylquinolines involves a copper-catalyzed reaction with amines, utilizing molecular oxygen as a green and readily available oxidant. rsc.org This aerobic oxidative amidation provides a direct pathway to primary, secondary, and tertiary amides from accessible starting materials. rsc.org The reaction is applicable to a variety of 2-methylquinoline (B7769805) analogues, including those with either electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., fluoro, chloro, bromo) substituents, which are converted efficiently into their corresponding amides. rsc.org
Research has demonstrated that various copper catalysts are effective, and the reaction conditions can be optimized for high yields. rsc.org This methodology is valued for its operational simplicity and use of an environmentally benign oxidant. rsc.orgnih.gov
Table 1: Copper-Catalyzed Aerobic Oxidative Amidation of 2-Methylquinoline Analogues rsc.org Reaction conditions typically involve the 2-methylquinoline substrate, an amine source, a copper catalyst, and molecular oxygen (1 atm) in a suitable solvent at elevated temperatures.
| Entry | Substrate | Amine | Product | Yield (%) |
| 1 | 2-Methylquinoline | Ammonium Acetate | Quinoline-2-carboxamide | 85 |
| 2 | 4-Methylquinoline | Ammonium Acetate | Quinoline-4-carboxamide | 82 |
| 3 | 2,6-Dimethylquinoline | Ammonium Acetate | 6-Methylquinoline-2-carboxamide | 88 |
| 4 | 6-Methoxy-2-methylquinoline | Ammonium Acetate | 6-Methoxyquinoline-2-carboxamide | 83 |
| 5 | 6-Chloro-2-methylquinoline | Ammonium Acetate | 6-Chloroquinoline-2-carboxamide | 90 |
| 6 | 6-Bromo-2-methylquinoline | Ammonium Acetate | 6-Bromoquinoline-2-carboxamide | 92 |
Selenium dioxide (SeO₂) is a well-established oxidizing agent in organic synthesis, known for its ability to oxidize active methyl and methylene (B1212753) groups. nih.gov In the context of 2-methylquinolines, SeO₂ can mediate their amidation and selenoamidation with secondary amines. dntb.gov.uathieme-connect.de The oxidation of methylquinolines to the corresponding aldehydes is a related and well-known transformation using SeO₂. nih.gov
The mechanism for SeO₂-mediated oxidative amidation is proposed to involve the initial nucleophilic addition of the amine to an aldehyde or glyoxal (B1671930) intermediate (formed from the oxidation of the methyl group), which then reacts with SeO₂. nih.gov A subsequent internal rearrangement yields the final α-ketoamide or carboxamide product. nih.gov This method offers a metal-free alternative for the synthesis of quinoline amides.
Indium oxide nanoparticles (In₂O₃ NPs) have emerged as promising catalysts in organic synthesis, recognized for their high catalytic activity, versatility, and alignment with the principles of green chemistry. researchgate.net These catalysts are known to facilitate reactions under mild conditions. researchgate.net While stoichiometric In₂O₃ can be a pale-yellow solid, non-stoichiometric, oxygen-deficient indium oxide (In₂O₃-x) is black and demonstrates enhanced catalytic activity, partly due to the presence of oxygen vacancies on the catalyst surface which can act as active sites. nih.govrsc.org
Although the specific application of In₂O₃ nanoparticles to the direct amidation of 2-methylquinolines is a developing area, their established catalytic properties in other transformations, such as the hydrogenation of CO₂, suggest their potential as effective and reusable catalysts for various oxidative reactions. researchgate.netethz.ch The ability of In₂O₃ to activate substrates at its surface makes it a candidate for facilitating C-H functionalization reactions. rsc.org
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a powerful strategy for rapidly building molecular complexity. beilstein-journals.org These reactions are highly efficient and atom-economical. beilstein-journals.org
For the derivatization of quinoline systems, MCRs provide access to complex fused heterocyclic structures. An example is the iodine-promoted Povarov multicomponent reaction, which can utilize 2-methylquinoline, an arylamine, and an α-ketoester to synthesize 2,2′-biquinoline derivatives. researchgate.net This one-pot, two-step process proceeds through an iodination/Kornblum oxidation sequence and does not require a transition metal catalyst. researchgate.net Other MCRs starting from functionalized quinolines have been used to create diverse scaffolds like quinolinyl-pyrano[3,2-c]chromenones and quinolinyl-thiazolidinones, highlighting the versatility of this approach in generating libraries of complex molecules from simple quinoline precursors. rsc.org
Synthesis of Amidine Derivatives via Three-Component Reactions
The synthesis of novel amidine compounds can be achieved through one-pot, three-component reactions (3CR). One such strategy involves the reaction of a quinoline derivative, specifically a 4-azido-quinolin-2(1H)-one, with an alicyclic amine and a cyclic ketone. nih.gov This reaction proceeds without the need for a catalyst or additive. nih.gov
The process begins with the in situ formation of an enamine from the mixture of a cyclic ketone (e.g., cyclohexanone) and a secondary amine (e.g., piperidine) in a solvent like DMF at elevated temperatures. nih.gov Subsequently, the addition of the 4-azido-quinolin-2(1H)-one to this mixture initiates the core reaction. nih.gov The enamine reacts with the electrophilic azide (B81097) group, leading to the formation of a triazoline intermediate. nih.gov This intermediate then loses a molecule of nitrogen to yield the final amidine product in good yields. nih.gov
The reaction conditions have been optimized, with a molar ratio of 1.5:2:1 for the ketone, amine, and azidoquinoline, respectively, in DMF at 60°C, resulting in yields as high as 90%. nih.gov
Table 1: Example of a Three-Component Reaction for Amidine Synthesis nih.gov
| Component 1 (Ketone) | Component 2 (Amine) | Component 3 (Quinoline) | Solvent | Temp. | Yield |
| Cyclohexanone | Piperidine | 4-azido-quinolin-2(1H)-one | DMF | 60°C | 90% |
| Cyclohexanone | Morpholine | 4-azido-6-chloroquinolin-2(1H)-one | DMF | 60°C | 85% |
| Cyclopentanone | Piperidine | 4-azido-6-methylquinolin-2(1H)-one | DMF | 60°C | 88% |
C(sp3)–H Functionalization Strategies
The functionalization of the C(sp3)–H bond of the methyl group in 2-methylquinolines is a significant strategy for creating diverse chemical libraries. researchgate.netresearchgate.net This reactivity stems from the ability of the adjacent nitrogen atom to facilitate the activation of the methyl C(sp3)-H bond under various catalytic conditions, allowing for the formation of an enamine tautomer. researchgate.net
Alpha-Alkylation of Methyl N-Heteroarenes with Alcohols
The direct alkylation of the C(sp3)–H bond in methyl N-heteroarenes, such as 2-methylquinoline, with alcohols is a powerful C-C bond-forming reaction. nih.gov This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" (ATH) mechanism, catalyzed by various transition metals. nih.govmdpi.com This method is advantageous as it uses readily available and less toxic alcohols as alkylating agents. mdpi.com
The general mechanism involves the catalyst first dehydrogenating the alcohol to form an aldehyde and a metal-hydride species. mdpi.com The aldehyde then undergoes condensation with the 2-methylquinoline to create an alkenyl N-heteroaromatic intermediate. mdpi.com Finally, this intermediate is hydrogenated by the metal-hydride species to yield the alkylated product and regenerate the catalyst. mdpi.com
A range of catalysts have been developed for this reaction, including those based on noble metals (Iridium, Platinum, Ruthenium) and more abundant first-row metals (Cobalt, Manganese, Iron). mdpi.comthieme-connect.comresearchgate.net
Table 2: Catalytic Systems for α-Alkylation of 2-Methylquinoline with Alcohols mdpi.comresearchgate.net
| Catalyst System | Alcohol | Base | Temperature | Yield |
| [Ir(cod)Cl]₂ / dppe | Benzyl alcohol | t-BuOK | 110°C | 98% |
| Co(NNN)Br₂ | Benzyl alcohol | t-BuOK | 130°C | 88% |
| Mn(II)/Benzimidazole-iminopyridyl | Benzyl alcohol | t-BuOK | 120°C | 93% |
| CoCl₂ | 4-Methoxybenzaldehyde | - | 100°C (in water) | 95% |
Oxidative Ring-Opening of N-Sulfonyl Aziridines Promoted by 2-Methylquinoline
2-Methylquinoline has been identified as an effective promoter for the regiospecific oxidative ring-opening of N-sulfonyl aziridines. colab.wsresearchgate.net This reaction, which uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and an oxidant, provides a facile route to α-amino aryl ketones at ambient temperatures. colab.wsfao.org The role of 2-methylquinoline is crucial for the reaction's success, with its appropriate basicity being a key factor. colab.wscolab.ws While the precise mechanism is still under investigation, 2-methylquinoline is believed to act as a base to facilitate a key deprotonation step. colab.wscolab.ws
Formation of Alpha-Amino Carbonyl Compounds
The oxidative ring-opening of N-sulfonyl aziridines directly leads to the formation of α-amino carbonyl compounds. colab.wscolab.ws A proposed mechanism for this transformation highlights the role of 2-methylquinoline. colab.wscolab.ws
The reaction is thought to initiate with a nucleophilic attack by the oxygen atom of DMSO on the benzylic carbon of the N-sulfonyl aziridine, which is polarized by the reaction conditions. colab.wscolab.ws This attack forms a zwitterionic intermediate. colab.wscolab.ws Protonation of this intermediate by water leads to a highly polarized species. colab.wscolab.ws At this stage, 2-methylquinoline acts as a base, deprotonating the methyl group of the DMSO-adduct to form an alkoxysulfonium ylide. colab.wscolab.ws This ylide then undergoes an intramolecular deprotonation to yield the final α-sulfonylamino aryl ketone product. colab.wscolab.ws This method is efficient and has been successfully applied to gram-scale synthesis. colab.ws
Cyclization and Annulation Reactions
The quinoline ring system itself is synthesized through various classical named reactions, many of which utilize aniline or its derivatives as a primary starting material. jptcp.comiipseries.org
Classical Quinoline Synthesis Routes (e.g., Skraup, Doebner-von Miller)
Skraup Synthesis: The Skraup reaction is a foundational method for synthesizing quinolines, first reported in 1880. iipseries.orgwikipedia.org In its classic form, the reaction involves heating an aromatic amine, such as aniline, with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid). iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein in situ. iipseries.orgscribd.com Aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. iipseries.org While effective for producing unsubstituted quinolines, the reaction is known to be highly exothermic and potentially violent. wikipedia.orgrsc.org
Doebner-von Miller Reaction: The Doebner-von Miller reaction is a significant modification of the Skraup synthesis and is one of the best methods for preparing 2-methylquinoline. rsc.orgwikipedia.org This route uses α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ from an aldol (B89426) condensation. rsc.orgwikipedia.org To synthesize 2-methylquinoline, aniline is reacted with crotonaldehyde (B89634) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org The mechanism is believed to involve the 1,4-addition of aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to yield the substituted quinoline. wikipedia.org This method offers greater versatility than the Skraup synthesis, allowing for the introduction of various substituents onto the pyridine ring of the quinoline system. scribd.com
Directed Functionalization on Pre-Formed Quinoline Scaffolds
One of the most direct routes to N-substituted 2-aminoquinolines involves the modification of a pre-formed quinoline ring. This approach often utilizes quinoline N-oxides as versatile starting materials, activating the C2 position for nucleophilic attack.
A simple and efficient metal-free, one-pot reaction has been developed for the synthesis of 2-alkyl/aryl/dialkylaminoquinolines. researchgate.net This method involves activating quinoline-N-oxide with triflic anhydride (Tf₂O) in acetonitrile at 0°C, followed by the addition of a primary or secondary amine. researchgate.net The reaction proceeds smoothly at room temperature, providing good yields for a range of amines. researchgate.net For instance, the reaction of quinoline-N-oxide with N-methylbenzylamine using this protocol yields N-benzyl-N-methylquinolin-2-amine in 76% yield. researchgate.netrsc.org This strategy avoids the use of metal catalysts and harsh conditions often associated with classical methods like the Chichibabin reaction. researchgate.netrsc.org
The reaction is believed to proceed via the formation of an N-triflyloxyquinolinium intermediate upon the addition of Tf₂O to the quinoline-N-oxide. This intermediate is highly activated and readily undergoes nucleophilic attack by the amine at the C2 position. Subsequent re-aromatization leads to the formation of the final 2-aminoquinoline product. researchgate.net
Table 1: Metal-Free Synthesis of 2-Aminoquinoline Derivatives
This table summarizes the synthesis of various N-substituted 2-aminoquinolines from quinoline-N-oxide and corresponding amines using triflic anhydride.
Amine Nucleophile Product Yield Reference Morpholine 2-Morpholinoquinoline 85% researchgate.net N-Methylbenzylamine N-Benzyl-N-methylquinolin-2-amine 76% researchgate.netrsc.org Aniline N-Phenylquinolin-2-amine 79% researchgate.netrsc.org
Furthermore, copper-catalyzed C-H bond activation presents another powerful strategy for the direct amination of quinoline N-oxides. researchgate.net A highly efficient method utilizes copper catalysis for a dehydrogenative C-N coupling between quinoline N-oxides and aliphatic secondary amines. researchgate.net This approach is notable for proceeding under mild, ligand-free, and oxidant-free conditions, offering an environmentally friendly pathway to 2-aminoquinolines. researchgate.net
Oxidative Annulation and Aza-Henry Cyclization
Instead of functionalizing a pre-made quinoline, one can construct the heterocyclic ring itself to yield quinoline derivatives. Oxidative annulation is a powerful strategy that involves the formation of the quinoline scaffold through C-H transformations, often from readily available anilines and various coupling partners. mdpi.com
One such method involves an iron-catalyzed three-component reaction of anilines, alkynes, and aldehydes, which provides a cost-effective route to substituted quinolines. arabjchem.org A notable example is the FeCl₃-catalyzed oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO), where DMSO serves as a methine source. rsc.org This reaction, promoted by K₂S₂O₈, accommodates a wide range of substituents and produces 4-aryl quinolines in high yields. rsc.org
A related strategy employs an imine formation followed by a sequential aza-Henry cyclization. rsc.org In this domino reaction, an intermediate formed from an aniline and an aldehyde undergoes cyclization. A subsequent rearrangement and oxidation generate the desired 2,4-substituted quinoline. rsc.org This method is advantageous due to its use of accessible starting materials and a low-cost metal catalyst under aerobic conditions. arabjchem.orgrsc.org
Table 2: Synthesis of 2,4-Disubstituted Quinolines via Aza-Henry Cyclization
This table illustrates the synthesis of quinoline derivatives through a three-component reaction involving anilines, aldehydes, and nitroalkanes, proceeding via an aza-Henry cyclization mechanism.
Aniline Derivative Aldehyde Derivative Catalyst/Conditions Key Features Reference Substituted Anilines Aromatic Aldehydes FeCl₃, Aerobic Low-cost catalyst, wide functional group tolerance. arabjchem.orgrsc.org Anilines Aryl Ketones FeCl₃, K₂S₂O₈, DMSO DMSO acts as a methine source for oxidative annulation. rsc.org Anilines Aryl Ketones Cu(OTf)₂, O₂ Copper-catalyzed cyclization with DMSO as a carbon source. rsc.org
Metal-Catalyzed Hydroarylation and Oxidative Cyclization
Transition-metal catalysis provides a diverse toolkit for quinoline synthesis, with hydroarylation and oxidative cyclization being prominent strategies. These reactions involve the metal-mediated addition of an aryl group to an unsaturated bond, followed by a ring-closing event.
Palladium-catalyzed reactions are particularly noteworthy. For example, a method for synthesizing quinoline derivatives involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. mdpi.comresearchgate.net This protocol proceeds under redox-neutral conditions without the need for acids or bases and tolerates a broad range of substrates, including those with electron-withdrawing groups. mdpi.com Another approach is the intramolecular hydroarylation of 2-alkynylquinolines, which is a popular strategy for constructing fused polycyclic systems. chim.it The palladium-catalyzed hydroarylation of β-(2-aminoaryl)-α,β-ynones with organoboron derivatives also leads to 2,4-diarylquinolines in good to excellent yields through a sequential cycloamination process. researchgate.net
Copper catalysts are also widely used. A three-component cascade reaction catalyzed sequentially by Cu(I) and Au(I) allows for the construction of 4-hydroxyalkyl-quinoline derivatives from anilines, aldehyde derivatives, and aliphatic alkynes. researchgate.net Furthermore, various transition metals, including rhodium and ruthenium, have been employed to catalyze the synthesis of quinolines from anilines and allyl alcohols, often in environmentally benign media like water. researchgate.net
Table 3: Examples of Metal-Catalyzed Quinoline Synthesis
This table highlights different metal-catalyzed strategies for the synthesis of functionalized quinoline scaffolds.
Catalyst Reactants Reaction Type Key Advantage Reference Palladium Aryl allyl alcohols + Anilines Oxidative Cyclization Redox-neutral, no additives needed. mdpi.comresearchgate.net Palladium β-(2-aminoaryl)-α,β-ynones + Organoboron reagents Hydroarylation/Cycloamination Good to excellent yields for 2,4-diarylquinolines. researchgate.net Cobalt(III) Acetophenone + Aniline C-H Activation/Cyclization Broad functional group tolerance, high yields. mdpi.com Copper Anilines + Aldehydes + Alkynes Three-Component Coupling One-pot synthesis of polysubstituted quinolines. ias.ac.inchemrevlett.com
Late-Stage Functionalization in Complex Molecule Synthesis
The introduction of the quinoline moiety, or the functionalization of an existing one, during the final steps of a synthetic sequence is known as late-stage functionalization. This strategy is of paramount importance in medicinal chemistry for the structural diversification of bioactive molecules and drug candidates. nih.gov
Methods developed for the synthesis of N-alkylated tetrahydroquinolines, for example, have been shown to be highly suitable for the late-stage functionalization of complex molecules. rsc.org A one-pot tandem reduction of a quinoline followed by reductive alkylation is highly chemoselective and tolerates a wide range of sensitive functional groups, making it applicable to the modification of existing pharmaceuticals. rsc.org
Similarly, electrochemical methods offer a mild and efficient approach. A paired electrolysis-enabled cascade annulation allows for the synthesis of highly functionalized quinoline-substituted bioactive molecules from simple starting materials. nih.gov This technique has been successfully used to attach quinoline scaffolds to natural products like menthol (B31143) and geraniol, as well as to saccharide derivatives, highlighting its potential for bioconjugation reactions. nih.gov The ability to perform these modifications under gentle conditions is crucial when dealing with complex and often delicate molecular architectures. nih.gov The functionalization of the complex natural product quinine, which contains a quinoline core, further demonstrates the utility of these strategies in modifying intricate structures. researchgate.net
Reactivity and Reaction Mechanisms of N Methylquinolin 2 Amine and Its Analogs
Electrophilic Aromatic Substitution (EAS)
In general, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline (B57606) ring occurs preferentially on the carbocyclic (benzene) ring, which is more electron-rich than the heterocyclic (pyridine) ring. The nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic attack. tutorsglobe.comarsdcollege.ac.inuomustansiriyah.edu.iq Consequently, electrophilic substitution, such as nitration and sulfonation, typically yields a mixture of 5- and 8-substituted products. arsdcollege.ac.inuomustansiriyah.edu.iq
The nature of the substrate for electrophilic attack can be either the neutral quinoline molecule or the quinolinium salt formed in acidic media. tutorsglobe.com The formation of the quinolinium ion further deactivates the pyridine ring. The presence of the N-methylamino group at the C2 position, a potent activating group, would be expected to direct incoming electrophiles. However, electrophilic attack on the pyridine ring remains challenging. In contrast, certain activated aniline (B41778) derivatives, such as N-(2-alkynyl)anilines, can undergo competitive electrophilic aromatic substitution on the aniline ring before a subsequent iodocyclization to form quinoline derivatives. acs.org For instance, n-butyl- and 4-acetylphenyl-substituted alkynes have been observed to undergo this competitive EAS. acs.org
While general EAS reactions on N-methylquinolin-2-amine itself are not extensively detailed, the principles suggest that substitution would still favor the 5- and 8-positions of the benzene (B151609) ring, although the activating N-methylamino group might influence the reaction rate and isomer distribution.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the quinoline core, particularly on the electron-deficient pyridine ring. These reactions typically occur at the C2 and C4 positions, especially when a good leaving group, such as a halogen, is present. tutorsglobe.comarsdcollege.ac.innumberanalytics.com
The regioselectivity of SNAr reactions on the quinoline scaffold is influenced by the position of electron-withdrawing groups and the leaving group. For the parent quinoline system, nucleophilic attack is generally favored at the C4 position over the C2 position, though this preference can be dependent on the specific reaction conditions. baranlab.org In isoquinoline, the analogous reaction occurs fastest at the C1 position. baranlab.org
In poly-substituted quinolines, SNAr reactions can exhibit high regioselectivity. Studies on poly-halo-quinoline-3-carboxylates have shown that substitution with nucleophiles like phenols, thiophenols, or N-methylaniline can be controlled to achieve mono- or multi-substitution under mild conditions. tandfonline.com For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, DFT calculations and experimental results confirm that nucleophilic attack occurs selectively at the C4 position, which has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position. mdpi.com This principle highlights the electronic factors governing the regioselectivity in such heterocyclic systems.
Table 1: Regioselectivity in SNAr Reactions of Quinoline and Isoquinoline
| Heterocycle | Preferred Position(s) for SNAr | Notes |
|---|---|---|
| Quinoline | C4 > C2 | Preference can be condition-dependent. baranlab.org |
| Isoquinoline | C1 | Followed by C3. baranlab.org |
| 2,4-Dichloroquinazoline | C4 | C4 is more susceptible to nucleophilic attack than C2. mdpi.com |
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines
The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the direct amination of electron-deficient aromatic rings, such as nitroquinolines. mdpi.comresearchgate.net This reaction involves a nucleophilic attack on a carbon atom bearing a hydrogen, with the nitro group serving to activate the ring and stabilize the intermediate σ-complex. mdpi.comarkat-usa.org The process typically uses a carbanion with a leaving group at the α-position or specific amination reagents in the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMSO. researchgate.netorganic-chemistry.org
Research on various mononitroquinolines (3-, 5-, 6-, 7-, and 8-nitroquinoline) using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) as the aminating agent has demonstrated high regioselectivity. arkat-usa.org The amination predominantly occurs at the position ortho to the nitro group, with high yields (86-95%). researchgate.net A similar ortho-selectivity is observed with 4-amino-1,2,4-triazole (B31798) as the nucleophile for most nitroquinolines, with the exception of 8-nitroquinoline, which reacts at the para position (C5). cdnsciencepub.com
However, 2-nitroquinoline (B99525) does not typically undergo VNS. Instead, it experiences displacement of the nitro group itself, followed by transformation into 2(1H)-quinolinone. researchgate.net The mechanism of VNS proceeds through the formation of intermediate σ-adducts, which can be detected by methods like 1H NMR spectroscopy. arkat-usa.org Quantum-chemical calculations have confirmed that the observed high regioselectivity aligns with the transition state energies and heats of formation of these adducts. arkat-usa.org
Table 2: Summary of VNS Amination in Mononitroquinolines
| Substrate | Aminating Agent | Major Product Position(s) | Yield (%) |
|---|---|---|---|
| 3-Nitroquinoline | TMHI | 4-Amino-3-nitroquinoline | 86 |
| 5-Nitroquinoline | TMHI | 6-Amino-5-nitroquinoline | 95 |
| 6-Nitroquinoline | TMHI | 5-Amino-6-nitroquinoline | 92 |
| 7-Nitroquinoline | TMHI | 8-Amino-7-nitroquinoline | 91 |
| 8-Nitroquinoline | TMHI | 7-Amino-8-nitroquinoline | 88 |
| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | 6-Amino-5-nitroquinoline | - |
| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | 5-Amino-8-nitroquinoline | - |
Data sourced from studies on VNS reactions. researchgate.netcdnsciencepub.com
While direct catalytic SNAr on this compound is not the primary focus of available literature, methodologies developed for analogous systems like aminopyridines provide significant insights. Traditional SNAr is often limited to electron-deficient arenes, but catalytic approaches have broadened the scope. researchgate.net
A notable strategy involves the use of transition-metal catalysts to activate the heteroaromatic ring. For example, a ruthenium(II) catalyst enables SNAr reactions of aminopyridines with amine nucleophiles. researchgate.net The mechanism is believed to involve the formation of a transient η⁶-pyridine complex, which serves as the electrophile and facilitates the cleavage of the C-N bond. researchgate.net Other well-established methods, such as the palladium-catalyzed Buchwald-Hartwig amination, are also powerful for constructing C-N bonds by substituting halo-pyridines with amines, often requiring elevated temperatures. nih.gov These catalytic systems demonstrate the potential for activating otherwise inert C-X or C-H bonds for amination on heterocyclic scaffolds.
Indium-catalyzed SNAr reactions represent a significant advancement, particularly for the amination of electron-rich heteroarenes which are typically poor substrates for classical SNAr. researchgate.net This methodology allows for the coupling of alkoxyheteroarenes with amines, proceeding through the cleavage of a heteroaryl-OMe bond. researchgate.net
A key advantage of this approach is that it does not require the heteroaryl electrophile to be substituted with strong electron-withdrawing groups, nor does it necessitate the use of highly nucleophilic metal amides. researchgate.net The reaction demonstrates high functional group tolerance. researchgate.net Mechanistic studies suggest that the indium catalyst activates the C≡C bond in a substrate, which is followed by an intramolecular SEAr addition of the heteroaryl ring, ultimately leading to the formation of heteroaryl[b]quinolines. orgsyn.org This unique catalytic cycle, which can involve the reaction between two electron-rich heteroarenes, expands the toolkit for synthesizing complex quinoline derivatives. orgsyn.org
The formation of quinoline N-oxides is a powerful strategy for activating the quinoline ring towards nucleophilic attack, especially at the C2 and C8 positions. researchgate.netresearchgate.net This activation facilitates a range of transformations that are otherwise difficult to achieve.
The N-oxide group enhances the electrophilicity of the pyridine ring, enabling deoxygenative functionalization. For instance, C2-amination of quinoline N-oxides can be achieved using various reagents. researchgate.netresearchgate.net A common procedure involves refluxing the N-oxide with phosphorus oxychloride (POCl₃), which leads to regioselective chlorination at the C2 position. The resulting 2-chloroquinoline (B121035) is a versatile intermediate for subsequent SNAr reactions with amines to introduce the amino group. The mechanism involves the formation of an oxyphosphorane adduct, which favors substitution at C2.
Furthermore, quinoline N-oxides are precursors in light-mediated reactions. Irradiation of 2-substituted quinoline N-oxides can lead to the formation of 3,1-benzoxazepines, which, upon acidolysis, can undergo ring contraction to yield 1-acylindoles. d-nb.info This pathway demonstrates the utility of N-oxide intermediates in skeletal editing and the synthesis of different heterocyclic cores. d-nb.info
Oxidation and Reduction Pathways
The chemical behavior of this compound and its related compounds is significantly influenced by oxidation and reduction reactions that target the amino and methyl groups, as well as the quinoline ring system. These transformations are crucial for both the synthesis of complex molecules and the understanding of their metabolic pathways.
The amino and methyl groups of this compound are susceptible to oxidation. The nitrogen atom of the amino group can be oxidized, and the methyl group can undergo oxidative C-H functionalization. For instance, the oxidation of the exocyclic amino group can lead to the formation of various products depending on the oxidizing agent and reaction conditions.
In a broader context of quinoline chemistry, the methyl group at the C2 position of the quinoline ring is known to be reactive. It can be oxidized to a formyl group, which then allows for further functionalization. An example is the iodine/DMSO-mediated oxidation of 2-methylquinolines, which proceeds through iodination of the methyl group followed by Kornblum oxidation to yield a 2-carbaldehyde quinoline. nih.gov This aldehyde can then react with amines to form iminium ions, leading to cyclization products. nih.gov
Furthermore, the oxidation of tertiary amines, a class of compounds to which this compound belongs, is a significant process in both biological systems and synthetic chemistry. sioc-journal.cn Flavoenzymes like N-methyltryptophan oxidase can catalyze the oxidative demethylation of N-methylated amino acids. nih.gov
Atmospheric oxygen can act as an oxidant in the transformation of quinoline derivatives. For example, in certain metal-free reactions, oxygen is used as the oxidant for the synthesis of quinolines. rsc.org Copper-catalyzed direct amidation of 2-methylquinolines with amines has been achieved using molecular oxygen as the oxidant. researchgate.net This highlights the potential for atmospheric oxygen to participate in the oxidation of the methyl group of quinoline derivatives.
Metal-mediated oxidation provides a powerful tool for the functionalization of amines. Transition metals are known to catalyze the oxidation of tertiary amines. sioc-journal.cn For instance, copper catalysts have been employed for the direct amidation of 2-methylquinolines with amines under aerobic conditions. researchgate.net Another example involves the use of an iodine/DMSO system as a mild and eco-friendly alternative to metal catalysts for various oxidative transformations, including the formation of C-C and C-heteroatom bonds. nih.gov This system can facilitate the in situ generation of glyoxal (B1671930) from sp3-hybridized carbons, such as a methyl group, through iodination and subsequent Kornblum oxidation. nih.gov
The synthesis of N-methylated quinoline derivatives, including N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs), can be achieved through the reductive N-methylation of quinolines. acs.orgrsc.orgresearchgate.net This one-pot reaction utilizes a source for both the methyl group and the reducing agent.
Several catalytic systems have been developed for this transformation. A notable example is the use of a SnOx-decorated Pt/Al2O3 catalyst, which facilitates the direct reductive N-methylation of quinolines with methanol (B129727). acs.org In this system, methanol serves as the source for both hydrogen and the methyl group, and the reaction proceeds at 130 °C without the need for a base. acs.org Another approach involves the use of a Pd/C catalyst with paraformaldehyde and H2 to synthesize N-methyl-1,2,3,4-tetrahydroquinolines in good to excellent yields. rsc.org Furthermore, Ru-triphos complexes have been shown to be highly active and selective for the N-methylation of quinolines using CO2 and H2, achieving yields up to 99%. researchgate.net
Ruthenium complexes have also been utilized as catalysts for the N-methylation of various amines, including quinoline derivatives, using methanol as the C1 source under weak base conditions. acs.org For instance, the reaction of 2-aminoquinoline (B145021) with methanol in the presence of a (DPEPhos)RuCl2PPh3 catalyst and Cs2CO3 yielded this compound. acs.org
The following table summarizes different catalytic systems for the reductive N-methylation of quinolines.
| Catalyst System | Methyl/Hydrogen Source | Product | Yield | Reference |
| Pt-SnOx/Al2O3 | Methanol | N-methyl-1,2,3,4-tetrahydroquinolines | High | acs.org |
| Pd/C | Paraformaldehyde and H2 | N-methyl-1,2,3,4-tetrahydroquinolines | Good to Excellent | rsc.org |
| Ru(acac)3-triphos | CO2 and H2 | N-methyl-tetrahydroquinolines | up to 99% | researchgate.net |
| (DPEPhos)RuCl2PPh3 | Methanol | This compound | 90% | acs.org |
Condensation and Cyclocondensation Reactions
This compound and its analogs can participate in condensation and cyclocondensation reactions, which are fundamental in the synthesis of more complex heterocyclic systems.
Condensation reactions involving the amino group of quinolinamines are common. For example, 2-aminoquinolines can react with aldehydes and ketones to form Schiff bases. rsc.org Specifically, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been condensed with substituted anilines to produce the corresponding imines. rsc.org Similarly, 4-amino-8-methyl-2-oxo/thioxoquinolines react with isatin (B1672199) to form imine products. researchgate.net
The methyl group at the C2 position of quinolines can also be involved in condensation reactions. The Perkin condensation of 2-methylquinolines with aromatic aldehydes is a traditional method to synthesize (E)-2-styrylquinolines. nih.gov More contemporary methods utilize various catalysts like La(Pfb)3, InCl3/CoCl2, or Ca(OTf)2 to facilitate this reaction. nih.gov
Cyclocondensation reactions build upon initial condensation steps to form new rings. For instance, the reaction of 3-formylquinolines with compounds containing active methylene (B1212753) groups can lead to fused heterocyclic systems. rsc.org The reaction between β-enaminodiketones and aromatic amidines can result in the formation of pyrido[1,2-a]pyrimidinones and other fused heterocycles. researchgate.net
The following table provides examples of condensation and cyclocondensation reactions involving quinoline derivatives.
| Quinoline Reactant | Co-reactant | Product Type | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff bases (Imines) | rsc.org |
| 4-Amino-8-methyl-2-oxo/thioxoquinolines | Isatin | Imines | researchgate.net |
| 2-Methylquinolines | Aromatic aldehydes | (E)-2-Styrylquinolines | nih.gov |
| 3-Formylquinolines | Active methylene compounds | Fused heterocyclic systems | rsc.org |
| β-Enaminodiketones | Aromatic amidines | Pyrido[1,2-a]pyrimidinones | researchgate.net |
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org It is widely used to create carbon-carbon bonds, leading to the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org
In the context of quinoline chemistry, the Suzuki-Miyaura coupling is a valuable tool for the functionalization of the quinoline core. For instance, a bromine atom at the C6 position of a 2-amino-3-methylquinoline (B1600672) facilitates further diversification of the molecule through Suzuki-Miyaura coupling. vulcanchem.com This reaction has been extensively applied in the total synthesis of natural products, highlighting its reliability and broad substrate scope. researchgate.net
A novel variation, termed aminative Suzuki-Miyaura coupling, has been developed to form C-N-C linked diaryl amines from the same starting materials typically used for C-C bond formation. snnu.edu.cnresearchgate.net This method incorporates a formal nitrene insertion process into the Suzuki-Miyaura reaction, effectively uniting the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. snnu.edu.cn
The general mechanism of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron compound reacts with the palladium(II) intermediate, with the assistance of a base, to transfer the organic group to the palladium. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org
Tautomerization Phenomena: NH-Tautomerization
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial phenomenon in heterocyclic chemistry. For this compound, the relevant tautomerism is the amino-imino equilibrium. However, the closely related NH-tautomerization, where a proton migrates from a carbon to the ring nitrogen, is a key concept for understanding the reactivity of the parent quinoline scaffold.
For quinoline and its derivatives, the aromatic CH-tautomer is significantly more stable than the NH-tautomer, with an estimated energy difference of about 44 kcal·mol⁻¹. researchgate.net However, the less stable NH-tautomer can be stabilized through coordination to a metal center. researchgate.net Studies have shown that complexes of osmium(II) and ruthenium(II) can promote the tautomerization of quinoline and 8-methylquinoline (B175542) to their corresponding NH-tautomers. researchgate.net This stabilization is achieved through the formation of a metal-carbon bond at the C2 position and an interaction between a ligand on the metal (e.g., chloride) and the newly formed N-H bond. researchgate.net
Similarly, iridium(III) hydride complexes have been shown to promote the NH-tautomerization of quinolines and 2-methylpyridine, leading to the isolation of stable NH-tautomer derivatives. acs.org The presence of a hydride ligand on the iridium complex is considered important for this process. acs.org
In the case of 2-anilinopyridine (B1266264) and its quinoline analogs, spectroscopic studies (UV, IR, and NMR) have been employed to investigate the amino-imino tautomeric equilibrium. oup.com By comparing the spectra of the parent compounds with their N-methylated derivatives, which serve as fixed models for the amino and imino forms, it has been demonstrated that the amino tautomer is by far the preferred form in various solvents. oup.com For this compound, the methyl group on the exocyclic nitrogen fixes it in the amino form, preventing the classical amino-imino tautomerism. However, the principles of NH-tautomerization of the quinoline ring itself remain relevant to its reactivity, particularly in organometallic reactions.
The following table summarizes key spectroscopic data used to distinguish between amino and imino tautomers of 2-anilinopyridine analogs.
Elucidation of Reaction Mechanisms and Intermediate Species
Understanding the reaction mechanisms and the nature of the intermediates involved is fundamental to controlling and optimizing the synthesis of this compound derivatives. Various reactive intermediates, including radical, zwitterionic, and organometallic species, have been proposed to play crucial roles in different transformations.
Radical intermediates are increasingly recognized as key players in a variety of organic reactions, including C-H amination. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of these paramagnetic species. bruker.commdpi.com In the context of reactions involving this compound analogs, nitrogen-centered radicals are of particular interest.
For instance, in the catalytic Hofmann-Löffler reaction, which is used for the synthesis of pyrrolidines, the formation of a nitrogen-centered radical from an N-halogenated amine is a decisive step. researchgate.net EPR spectroscopy has been used to detect these elusive sulfonamidyl radical intermediates. researchgate.net Similarly, in photoredox catalysis, the oxidation of amines can lead to the formation of amine radical cations, which can then undergo further reactions. thieme-connect.com The diversification of amidyl radical intermediates derived from C-H aminopyridylation showcases their synthetic utility. bruker.com
While direct EPR studies on this compound might be limited, the principles derived from analogous systems are highly relevant. For example, in the iron-catalyzed benzylic C(sp³)–H amination of methylarenes with N-fluorobenzenesulfonimide (NFSI), a proposed mechanism involves radical intermediates. nih.gov
Zwitterionic intermediates, which contain both a positive and a negative formal charge, have been implicated in various reactions involving quinoline derivatives. These intermediates can be formed through several pathways, including the nucleophilic addition of the quinoline nitrogen to an electrophile.
The dearomatization of pyridines, quinolines, and isoquinolines can proceed through the formation of Huisgen zwitterionic intermediates. nih.gov These are typically generated by the addition of the heterocyclic nitrogen to an acetylenic ester, followed by reaction with another component. nih.gov Similarly, quinolinium salts can react to form quinolinium zwitterionic thiolates or tosylates, which then participate in cycloaddition reactions. thieme-connect.comchemrxiv.org
In some cases, the formation of zwitterionic intermediates is proposed in cycloaddition reactions, although their existence can be transient and difficult to prove definitively. mdpi.com For example, in the synthesis of α-sulfonylamino aryl ketones, the reaction of N-sulfonyl aziridines with DMSO is proposed to proceed through a zwitterionic intermediate, with 2-methylquinoline (B7769805) acting as a base in a subsequent step. colab.ws The reaction of amines with zwitterionic quinoneimines also highlights the synthesis and reactivity of stable zwitterionic compounds. researchgate.net
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is an elegant and atom-economical strategy for the N-alkylation of amines using alcohols as alkylating agents. nih.govnih.gov This process involves the temporary "borrowing" of hydrogen from an alcohol by a transition metal catalyst to form a metal-hydride species and an aldehyde or ketone in situ. The amine then condenses with the carbonyl compound to form an imine, which is subsequently reduced by the metal-hydride, returning the borrowed hydrogen and regenerating the catalyst. The only byproduct of this process is water.
This methodology has been successfully applied to the N-alkylation of aminoquinolines. For example, a cadmium-containing coordination polymer has been shown to catalyze the N-alkylation of 2-aminoquinoline and 8-aminoquinoline (B160924) with primary alcohols in excellent yields. acs.org Cobalt(II) complexes have also been used for the N-alkylation of various heteroaromatic amines, including aminoquinolines, with a wide range of alcohols. nih.gov
Deuterium (B1214612) labeling studies are a key tool for elucidating the borrowing hydrogen mechanism. When a deuterated alcohol (e.g., R-CD₂-OH) is used, the deuterium atoms are incorporated into the N-alkyl product, confirming that the alcohol is the source of the alkyl group and the hydrogen atoms for the reduction. acs.orgnih.govscispace.com
The choice of catalyst and activating agents is paramount in directing the outcome of reactions involving this compound and its analogs. Different metal catalysts and additives can favor specific reaction pathways, leading to different products or influencing reaction rates and selectivity.
In Chan-Lam couplings, copper catalysts are standard, but their activity is highly dependent on the ligand environment. mdpi.comnih.gov Ligands can stabilize the copper catalyst, prevent side reactions, and facilitate the key steps of transmetalation and reductive elimination. nih.gov
For C-H amination reactions, a variety of transition metals, including rhodium, ruthenium, palladium, and nickel, have been employed. acs.org In many of these reactions, an activating agent or oxidant is required. Silver salts (e.g., Ag₂CO₃, AgNTf₂, AgOAc) are common additives, particularly in palladium- and nickel-catalyzed C-H functionalization. rsc.orgnih.govresearchgate.net Silver salts can act as halide scavengers, re-oxidants for the catalyst, or facilitate the formation of more active cationic metal species. nih.govresearchgate.net For example, in the nickel/silver co-catalyzed C-H amination of 8-aminoquinolines, the silver(I) salt is proposed to oxidize a Ni(II) intermediate to a more reactive Ni(III) species. rsc.org
The mechanism of catalyst action often involves an oxidative addition step, where the metal center inserts into a C-H or C-halogen bond. acs.orgnih.gov The nature of the ligand and the electronic properties of the substrate can significantly influence the feasibility and regioselectivity of this step. acs.orgnih.gov For instance, in the oxidative addition of aryl halides to Ni(0) complexes, the reaction can proceed through either a concerted or a radical pathway, depending on the electronic properties of the phosphine (B1218219) ligand and the aryl halide. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminoquinoline |
| 8-aminoquinoline |
| 2-methylquinoline |
| 8-methylquinoline |
| Quinoline |
| 2-methylpyridine |
| 2-anilinopyridine |
| 2-anilino-4-methylquinoline |
| 2-(N-methylanilino)-4-methylquinoline |
| 2-arylquinolin-4(1H)-one |
| 1,3,4-Thiadiazole |
| N-fluorobenzenesulfonimide (NFSI) |
| Benzimidazole |
| 1H-imidazole |
| Aniline |
| 3-Amino-5-bromopyridine |
| Pyrazole |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| Pyridine |
| Pyrrolidine |
| N-sulfonyl aziridine |
| DMSO |
| Osmium(II) complexes |
| Ruthenium(II) complexes |
| Iridium(III) complexes |
| Copper(II) complexes |
| Cadmium-containing coordination polymer |
| Cobalt(II) complexes |
| Palladium catalysts |
| Nickel catalysts |
| Rhodium catalysts |
| Silver carbonate (Ag₂CO₃) |
| Silver triflimide (AgNTf₂) |
Coordination Chemistry and Catalytic Applications
Metal-Catalyzed Organic Transformations
Palladium-Catalyzed Cross-Couplings and C-H Activation
While palladium-catalyzed C-H activation and cross-coupling reactions are well-established methods for functionalizing nitrogen heterocycles, nih.govrsc.orgnih.gov specific studies detailing the use of N-methylquinolin-2-amine as a ligand or substrate in these transformations are not available in the reviewed literature. Research in this area often utilizes quinoline (B57606) itself as both a substrate and a ligand through N-Pd interaction or employs other aminoquinoline derivatives as directing groups to guide the regioselectivity of the C-H functionalization. nih.govnih.gov
Nickel, Cobalt, Iron, and Manganese Catalysis in C-H Functionalization
The use of first-row transition metals like nickel, cobalt, and manganese for C-H functionalization is a growing field of interest due to their abundance and cost-effectiveness. beilstein-journals.orgnih.gov
Nickel and Cobalt Catalysis: Mechanistic studies and applications in C-H arylation have been described for nickel-catalyzed systems, typically employing 8-aminoquinoline (B160924) amides as directing groups. mdpi.comchemrxiv.org Similarly, cobalt catalysis has been explored for the C-H functionalization of arylphosphinic acid aminoquinoline amides and in mechanistic studies of aminoquinoline-directed reactions. datapdf.comnih.gov However, no specific examples or detailed research findings involving this compound in these roles were identified.
Iron and Manganese Catalysis: While iron-catalyzed hydroxyalkylation of the parent quinoline has been reported, mdpi.com and manganese catalysis is used for the C-H functionalization of related heterocycles like 8-methylquinolines, researchgate.net there is no available data on the application of this compound in iron- or manganese-catalyzed C-H functionalization.
Indium-Catalyzed Reactions
A review of the scientific literature did not yield any specific information or research findings concerning the use of this compound in indium-catalyzed reactions.
Catalyst Design and Performance Optimization
Catalyst design is crucial for achieving high efficiency and selectivity in C-H activation reactions. This includes the development of specific ligands, such as mono-N-protected amino acids, for palladium catalysis and the use of anilines as stabilizing ligands for Pd(II)-NHC precatalysts. nih.govnih.gov While these general principles are applied to quinoline functionalization, there are no specific reports on catalyst design or performance optimization centered around the use of this compound as a key structural component.
Medicinal Chemistry and Biological Activity Investigations
Quinoline (B57606) Scaffold in Drug Discovery and Development
The quinoline ring, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized in medicinal chemistry as a "privileged scaffold". nih.govbohrium.comresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad and potent spectrum of biological activities. researchgate.net The versatility of the quinoline nucleus allows for chemical functionalization at numerous positions, enabling the creation of large, structurally diverse libraries of derivatives. researchgate.netfrontiersin.org This synthetic accessibility, coupled with its favorable physicochemical properties, has made the quinoline scaffold a cornerstone in the design and development of novel therapeutic agents. nih.govfrontiersin.org
Quinoline-based compounds have demonstrated significant pharmacological value across a wide array of therapeutic areas. nih.govnih.gov Derivatives have been developed as anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant agents, among others. bohrium.comnih.gov The inherent ability of the quinoline structure to interact with various biological targets is a key factor in its widespread utility. researchgate.net Consequently, the quinoline moiety is a focal point for medicinal chemists aiming to develop next-generation drugs with improved efficacy and novel mechanisms of action. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies of N-Methylquinolin-2-amine Analogs
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how specific structural modifications influence efficacy and for guiding the design of more potent and selective compounds. For analogs related to this compound, research has focused on substitutions at the amino group and various positions on the quinoline ring.
SAR studies of 2-aminoquinoline (B145021) analogs have revealed several key trends that govern their biological, particularly anticancer, activity.
Substitution at the 2-amino position: The presence of an amino group at the C2 position is often critical for activity. In some series, 2-amino-substituted analogs showed the highest antiproliferative activity compared to substitutions at other positions. Further modification of this amino group, such as N-alkylation (e.g., N-methylation), has been shown to modulate the biological activity of related quinoline derivatives, sometimes leading to increased cytotoxicity.
Substitution on the Quinoline Ring: The type and location of substituents on the carbocyclic (benzene) and heterocyclic (pyridine) rings significantly impact efficacy.
C4-Position: In a series of 2,4-disubstituted quinolines, modifications at the C4 position were found to be crucial for anticancer activity. These derivatives have been shown to act as growth inhibitors through various mechanisms.
C6-Position: In a study of 2-arylquinolines, C6-substituted derivatives displayed significant cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org
C7-Position: For some 4-aminoquinoline (B48711) derivatives, the introduction of a 7-chloro group is a well-known modification that enhances antimalarial activity, demonstrating the importance of halogen substitution. biointerfaceresearch.com
Lipophilicity: A direct relationship has been observed between the lipophilicity of certain 2-arylquinoline derivatives and their cytotoxic effects. Analogs with greater octanol/water partition coefficients (cLogP) demonstrated better anticancer activity against HeLa and PC3 cells, suggesting that membrane permeability can be a key factor in their efficacy. rsc.org
The following table summarizes SAR insights from studies on related aminoquinoline derivatives.
Rational drug design leverages SAR data to make targeted modifications to a lead scaffold, aiming to enhance therapeutic properties such as potency, selectivity, and pharmacokinetic profiles. mdpi.com For quinoline-based compounds, this approach has been instrumental in optimizing their activity. benthamscience.commanchester.ac.uk
One key strategy involves the targeted modification of the quinoline scaffold to improve interactions with specific biological targets. mdpi.com For example, after identifying that a particular substitution pattern on the 2-aminoquinoline core leads to high potency, medicinal chemists can synthesize a focused library of compounds with diverse functional groups at that specific position. This allows for the fine-tuning of electronic and steric properties to maximize binding affinity with the target protein. benthamscience.com
Another aspect of rational design is the modification of physicochemical properties to improve drug-like characteristics. Based on SAR insights suggesting that increased lipophilicity enhances the cytotoxicity of 2-arylquinolines, new analogs can be designed with specific lipophilic groups to facilitate better cell membrane penetration. rsc.org Conversely, if a compound is too lipophilic, leading to poor solubility, rational design can be used to introduce hydrophilic moieties to achieve a better balance. adelaide.edu.au Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to predict how these structural changes will affect biological activity before synthesis, thereby streamlining the drug discovery process. rsc.org
Spectrum of Biological Activities
A significant body of research has established the potent anticancer and antitumor properties of quinoline derivatives, including those based on the 2-aminoquinoline scaffold. nih.gov These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, often with selectivity for cancer cells over non-cancerous cells. rsc.orgicm.edu.pl
For instance, a series of 2-aminodihydroquinoline analogs were synthesized and evaluated for their in vitro cytotoxicity against the metastatic breast adenocarcinoma cell line MDA-MB-231, with some compounds exhibiting IC50 values of approximately 2 µM. nih.gov In another study, novel derivatives of 7-amino-4-methylquinolin-2(1H)-one were found to be selective for cancer cells, although their activity varied across different cancer types. icm.edu.pl Furthermore, 2,4-disubstituted quinoline derivatives have been highlighted for their role as growth inhibitors against various cancers. The anticancer efficacy of these compounds is often attributed to their ability to interfere with multiple cellular processes essential for tumor growth and survival.
The table below presents selected examples of anticancer activity from quinoline derivatives related to this compound.
The antitumor effects of this compound analogs and related quinoline derivatives are mediated through several key mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.
Apoptosis: Apoptosis, or programmed cell death, is a primary mechanism by which quinoline-based compounds eliminate cancer cells. nih.gov Studies have shown that these derivatives can trigger the apoptotic cascade through various signaling pathways. For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce apoptosis in pancreatic cancer cells via the activation of Caspase-3 and the subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov Other aminoquinoline compounds have been shown to activate the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax and leads to mitochondrial-mediated cell death. nih.gov Some compounds have also been observed to provoke a DNA damage response, leading to p53 activation and subsequent apoptosis. biorxiv.org
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. Many quinoline derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. nih.gov Research on 2-aminodihydroquinoline analogs demonstrated that they could arrest cells at the G2/M checkpoint. nih.gov Similarly, other quinoline compounds have been shown to cause cell cycle arrest in the G0/G1 phase in lung cancer cells. mdpi.com This arrest is often mediated by the activation of p53 and its downstream target p21, a potent cell cycle inhibitor. nih.gov Inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression, is another mechanism by which related 2-aminoquinazoline (B112073) compounds have been shown to induce cell cycle arrest. nih.gov
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. mdpi.comsemanticscholar.org The quinoline scaffold is found in many compounds designed to inhibit this process. nih.gov A primary target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a central role in promoting angiogenesis. semanticscholar.orgmdpi.com Quinazoline derivatives, which share a similar heterocyclic core, have been shown to potently inhibit VEGFR-2 kinase activity. nih.govnih.gov By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, ultimately preventing the formation of new blood vessels and starving the tumor. nih.gov
Antimicrobial and Antifungal Activities
The quinoline core is present in many synthetic and natural compounds with antimicrobial properties. mdpi.comnih.gov Derivatives of this compound have been evaluated for their efficacy against a spectrum of pathogenic microbes.
These compounds often exert their antibacterial effects by inhibiting essential bacterial enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are necessary for DNA replication and transcription. mdpi.com Studies on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety showed promising activity against various bacterial and fungal strains, particularly those causing urinary tract infections. mdpi.com For instance, certain derivatives were highly effective against E. coli, with MIC values as low as 7.81 µg/mL. mdpi.com Other research has focused on N-alkyl-2-quinolones, which have demonstrated significant antibiotic activity against ESKAPE pathogens, including Staphylococcus aureus. nih.gov Additionally, 8-hydroxyquinoline (B1678124) derivatives are known to possess broad-spectrum antimicrobial and antifungal properties. researchgate.netresearchgate.net
Antimalarial and Anti-leishmanial Efficacy
The quinoline ring is famously the backbone of some of the most important antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.gov This has spurred research into other quinoline derivatives for activity against parasitic protozoa. Several 2-substituted quinolines have shown significant promise as antileishmanial agents. nih.gov
These compounds have been tested against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis, and L. amazonensis, which causes cutaneous leishmaniasis. nih.govfrontiersin.org In murine models, oral administration of certain 2-substituted quinolines led to a significant reduction in parasite burdens in both the liver and spleen, in some cases proving more effective than the standard drug, meglumine (B1676163) antimoniate. nih.gov For example, 2-n-propylquinoline demonstrated a reduction in liver parasite load of nearly 100% in a model of visceral leishmaniasis. nih.gov The dual antileishmanial and antiviral properties of some of these compounds suggest they could be potential treatments for Leishmania-HIV coinfections. nih.gov
Antiviral Activities (e.g., Anti-HIV)
The antiviral potential of quinoline derivatives has also been an area of active investigation. nih.gov Research has explored their efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.gov
A series of quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have shown that these compounds can bind to the allosteric site of the HIV reverse transcriptase protein. nih.gov One particular compound, a thiophene-2-sulfonamide (B153586) derivative of a dihydroquinolin-one, showed promising anti-HIV activity against both HIV-1 and HIV-2. nih.gov The mechanism of action for some quinoline-based compounds involves interfering with virus entry into the target cell. mdpi.com Other studies have identified quinoline derivatives that inhibit HIV-1 RNase H activity. nih.gov
Other Pharmacological Effects (e.g., Anti-inflammatory, Analgesic, Antihypertensive)
While specific studies detailing the anti-inflammatory, analgesic, or antihypertensive activities of this compound are not extensively documented in the reviewed literature, the broader class of quinoline derivatives has demonstrated significant potential in these areas. The quinoline scaffold is a key component in various pharmacologically active molecules, and its derivatives have been the subject of numerous investigations for their therapeutic effects. researchgate.net
Anti-inflammatory and Analgesic Activity: Research into functionalized quinoline compounds has revealed promising anti-inflammatory and analgesic properties. rsc.org For instance, a study on 7-chloro-4-(piperazin-1-yl) quinoline derivatives identified a compound with potent anti-inflammatory and analgesic effects in mouse models. tbzmed.ac.ir This compound was shown to inhibit nitric oxide (NO) release and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. tbzmed.ac.ir Its analgesic activity was found to be comparable to diclofenac (B195802) in a peripheral pain model and superior to tramadol (B15222) in a central pain model. tbzmed.ac.ir Similarly, other research has explored 2-aryliminomethylquinolines, which exhibited significant analgesic activity in the acetic acid writhing test. nih.gov Furthermore, palladium(II) complexes of 2-chloroquinolin-3-yl derivatives have been shown to possess anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov The anti-inflammatory and analgesic effects of these related compounds are often attributed to their ability to modulate inflammatory pathways and mediators. tbzmed.ac.irnih.gov
Antihypertensive Activity: The potential for quinoline derivatives to act as antihypertensive agents has also been explored. One study investigated a quinoline-appended chalcone (B49325) derivative and found it exhibited considerable antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). rsc.orgresearchgate.net ACE is a critical target in the management of hypertension, and its inhibition is a well-established therapeutic strategy. While this specific activity has not been reported for this compound, the findings for other quinoline-based molecules suggest that this scaffold can be adapted to target pathways involved in blood pressure regulation. rsc.orgresearchgate.net
Mechanistic Insights into Biological Action
Understanding the mechanisms through which this compound and its analogs exert their biological effects involves examining their interactions at a molecular level, their influence on biochemical pathways, and the specific binding sites on their protein targets.
The planar aromatic structure of the quinoline ring is a key feature that allows these compounds to interact with biological macromolecules like DNA and proteins.
DNA Interactions: Derivatives of the quinoline scaffold have been shown to interact with DNA through various modes. One primary mechanism is intercalation, where the flat quinoline ring inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding is observed in palladium(II) complexes of 2-chloroquinolin-3-yl-methylene derivatives, which leads to significant hypochromism and an increase in the cathodic peak potential in cyclic voltammetry studies, both indicative of intercalation with the guanine (B1146940) base pairs of CT-DNA. nih.gov Another form of interaction involves the formation of covalent adducts and cross-links. For example, the antitumor agent trans-[PtCl2(NH3)(quinoline)] was found to coordinate monofunctionally to DNA and subsequently form bifunctional adducts, including a significant number of interstrand cross-links. nih.gov In these adducts, the quinoline ligand is positioned to interact with the DNA duplex, potentially through stacking interactions, causing conformational changes that are recognized by cisplatin-specific antibodies. nih.gov
Protein Interactions: Molecular docking studies have been instrumental in elucidating the potential protein targets and binding interactions of quinoline derivatives. Such studies have shown that quinoline compounds can bind to the active sites of various enzymes. For instance, docking studies of novel quinoline derivatives against the HIV non-nucleoside reverse transcriptase revealed potential binding interactions within the enzyme's active site. nih.gov These interactions are often stabilized by hydrogen bonds and hydrophobic interactions, and the binding affinity can be influenced by the nature and position of substituents on the quinoline ring. nih.gov
The pharmacological effects of quinoline derivatives are often a result of their ability to modulate specific biochemical signaling pathways, particularly those involved in inflammation and cell proliferation.
One of the most frequently implicated pathways is the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response. nih.gov Studies on structurally related quinazolinones have demonstrated that these compounds can inhibit the expression of key inflammatory mediators, including iNOS, COX-2, interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), by suppressing the NF-κB pathway. nih.gov This suppression can occur through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. nih.govnih.gov
In addition to the NF-κB pathway, quinoline derivatives may also modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are also crucial in the inflammatory process. nih.gov For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative was shown to decrease the gene expression levels of several inflammatory markers, pointing to its role in modulating these critical pathways. tbzmed.ac.ir
Ligand binding hot-spots are specific regions on a protein's surface that are energetically favorable for binding small molecules. Identifying the key amino acid residues that constitute these hot-spots is crucial for understanding the molecular basis of a drug's activity and for structure-based drug design.
While specific studies identifying ligand binding hot-spot residues for this compound are not available, molecular docking simulations for related compounds provide valuable insights into potential binding interactions. For example, in a docking study of quinazolinone derivatives with NF-κB, key amino acid residues involved in binding were identified, including Arg54, Arg56, Cys59, Glu60, Lys144, and Lys241. nih.gov The binding of the ligands to these residues was facilitated by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The specific nature of the substituents on the heterocyclic ring was found to significantly influence the binding affinity and the specific residues involved in the interaction. nih.gov These computational approaches allow for the prediction of binding poses and the identification of crucial interactions that stabilize the ligand-protein complex, thereby guiding the synthesis of more potent and selective analogs.
Preclinical Evaluation and Bioactivity Data Analysis
The preclinical evaluation of compounds like this compound and its derivatives often begins with in vitro assays to determine their biological activity and potency, with cytotoxicity assays being a fundamental component of this process.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) bio-assay is a widely used colorimetric method to assess the cytotoxic or anti-proliferative effects of chemical compounds on cultured cells. nih.gov The assay measures the metabolic activity of cells, where mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%. nih.gov
The table below summarizes the in vitro cytotoxicity data for several quinoline derivatives, illustrating the range of activities observed for this class of compounds.
Strategies for Resolving Contradictions in Biological Activity Data
In the field of medicinal chemistry, it is not uncommon to encounter conflicting biological activity data for a given compound from different studies. Such discrepancies can arise from a multitude of factors, ranging from the intrinsic properties of the compound to the specific methodologies employed in biological testing. For a compound such as this compound, resolving these contradictions is crucial for accurately understanding its therapeutic potential and guiding further drug development efforts. This section will explore the common sources of conflicting data and outline systematic strategies to address and resolve these inconsistencies, using hypothetical scenarios for this compound to illustrate these principles.
Hypothetical Conflicting Biological Activity Data for this compound
To illustrate the challenge, let us consider a hypothetical scenario where two independent research groups report contradictory findings on the anticancer activity of this compound against the A549 non-small cell lung cancer cell line.
| Study | Assay Type | Reported IC50 (µM) | Conclusion |
|---|---|---|---|
| Research Group A | MTT Assay | 15 | Moderate anticancer activity |
| Research Group B | SRB Assay | > 100 | Inactive |
This discrepancy in results, where one study suggests moderate activity and the other indicates inactivity, necessitates a thorough investigation to determine the true biological profile of this compound.
Common Sources of Contradictory Data
Several factors can contribute to such conflicting results:
Compound Purity and Characterization: The purity of the tested compound is a critical factor. nih.govacs.org Trace impurities, even in small amounts, can exhibit potent biological activity, leading to false-positive results. nih.gov The methods used for purification and the thoroughness of characterization (e.g., NMR, mass spectrometry, elemental analysis) can vary between laboratories. It is imperative to ensure that the material being tested is of the highest possible purity to obtain reliable data. moravek.com
Experimental Conditions: Minor variations in experimental protocols can lead to significant differences in results. These can include differences in cell culture conditions (e.g., media composition, cell passage number), incubation times, and the concentration of reagents.
Assay-Specific Variability: The choice of biological assay can profoundly influence the outcome. peplobio.com Different assays measure different cellular endpoints. For instance, the MTT assay measures mitochondrial reductase activity, while the SRB assay quantifies total cellular protein. A compound might interfere with the assay components themselves (e.g., the MTT formazan dye) or affect a specific cellular pathway that is only measured by one of the assays.
Data Analysis and Interpretation: The methods used for data analysis, including curve fitting and the statistical models applied to determine parameters like IC50, can differ. The interpretation of what constitutes 'active' versus 'inactive' can also be subjective and vary between research groups.
Systematic Strategies for Resolution
A systematic approach is required to resolve these contradictions and establish a definitive biological activity profile for this compound.
Independent Verification of Compound Identity and Purity: The first and most critical step is to re-verify the identity and purity of the this compound samples used in both studies. This should be done using multiple analytical techniques. Quantitative NMR (qNMR) can be a particularly powerful tool for assessing purity with a high degree of accuracy. nih.govacs.org If possible, obtaining and testing a sample from a third, reputable source can provide an independent benchmark.
Head-to-Head Comparative Studies: The most direct way to resolve conflicting data is to perform a head-to-head comparison of the different experimental conditions and assays in a single laboratory. This eliminates inter-laboratory variability.
Standardized Protocols: A standardized protocol should be established that incorporates the key parameters from both of the original studies.
Orthogonal Assays: Employing multiple, mechanistically distinct (orthogonal) assays can provide a more comprehensive picture of the compound's activity. peplobio.com For example, in addition to the MTT and SRB assays, one could use a direct cell counting method or a colony formation assay.
Assay Interference Studies: It is crucial to test for potential interference of this compound with the assay components. For example, a cell-free version of the MTT assay can be run to see if the compound directly reduces the MTT reagent.
Mechanism of Action Studies: If a compound shows activity in one assay but not another, this may provide clues to its mechanism of action. For instance, if this compound is active in the MTT assay but not in a direct cytotoxicity assay, it might suggest an effect on cellular metabolism rather than direct cell killing.
Illustrative Data from a Hypothetical Resolution Study
Following the strategies outlined above, a hypothetical resolution study for this compound could yield the following results:
| Assay Type | IC50 (µM) - High Purity Sample | Assay Interference | Conclusion |
|---|---|---|---|
| MTT Assay | 85 | Yes (direct reduction of MTT) | Initial activity was a false positive due to assay interference. |
| SRB Assay | > 100 | No | Confirms lack of cytotoxic activity. |
| CellTiter-Glo (ATP) Assay | > 100 | No | Confirms no significant effect on cell viability. |
In this hypothetical scenario, the resolution study reveals that the initial "moderate activity" was an artifact of the compound interfering with the MTT assay. The use of orthogonal assays and a highly purified compound sample clarifies that this compound is, in fact, inactive as an anticancer agent against A549 cells under these conditions.
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and bonding of N-methylquinolin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Electronic Absorption Spectroscopy each offer unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, data from closely related analogs and computational predictions provide valuable information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring system and the N-methyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns determined by their position on the quinoline core. The N-methyl protons would likely appear as a singlet further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. For the related compound, N-benzyl-N-methylquinolin-2-amine, the N-methyl carbon signal appears at approximately 36.25 ppm. The carbons of the quinoline ring are expected to resonate in the aromatic region (approximately 110-160 ppm). For instance, in various methylquinolines, the C2 carbon, being adjacent to the nitrogen, shows a significant shift. The chemical shifts for the quinoline carbons in this compound can be predicted based on substituent effects.
Interactive Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~158 |
| C3 | ~110 |
| C4 | ~138 |
| C4a | ~122 |
| C5 | ~128 |
| C6 | ~127 |
| C7 | ~126 |
| C8 | ~129 |
| C8a | ~148 |
| N-CH₃ | ~36 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.
Characteristic vibrational modes would include C-H stretching vibrations from the aromatic quinoline ring and the methyl group, typically observed in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively. The C=N stretching vibration within the quinoline ring would likely appear in the 1620-1580 cm⁻¹ range. The C-N stretching vibration of the N-methylamino group is expected in the 1360-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.
Interactive Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=N Stretch (Quinoline) | 1620 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch (Amino) | 1360 - 1250 |
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.
Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound (C₁₀H₁₀N₂) would exhibit a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.20 g/mol ). A prominent fragmentation pathway for amines is the alpha-cleavage, which for this compound would involve the loss of a hydrogen radical to form a stable iminium cation.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. The calculated exact mass of this compound is 158.0844.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. Quinoline itself exhibits absorption maxima around 226, 276, and 313 nm. The presence of the N-methylamino group at the 2-position is likely to cause a shift in these absorption bands, potentially to longer wavelengths (a bathochromic shift), due to the extension of the conjugated system.
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the searched literature, analysis of related quinoline derivatives provides insights into the expected solid-state packing. For instance, the crystal structure of N,N-bis(2-quinolinylmethyl)benzylamine reveals details about the bond lengths and angles of the quinoline moiety and the geometry around the amino nitrogen atom nih.gov. It is anticipated that in the solid state, this compound molecules would pack in a manner influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···N hydrogen bonds.
Electrochemical Studies (e.g., Cyclic Voltammetry for Reduction Potentials)
Theoretical and Computational Chemistry
Theoretical and computational chemistry studies provide profound insights into the molecular characteristics of this compound. These in silico approaches are pivotal for understanding its electronic structure, predicting its interactions with biological targets, and assessing its potential as a therapeutic agent.
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of this compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's geometry and electronic distribution. researchgate.net For instance, calculations on analogous structures such as 4-amino-2-methylquinoline have been performed using DFT (B3LYP) and HF methods with basis sets like 6-31G** and 6-311++G** to determine optimized geometry and vibrational frequencies. researchgate.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Time-dependent DFT (TD-DFT) is used to predict electronic properties and UV-visible spectra. researchgate.netchemrxiv.org
Another significant property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov The MEP is crucial for understanding intermolecular interactions, as it identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govdntb.gov.uamdpi.com The topology of the MEP can reveal features related to lone pairs and π-bonds. dntb.gov.ua
| Property | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311++G**), HF | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. researchgate.net |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, HF | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. nih.gov |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | DFT, HF | Identifies charge distribution, predicting sites for intermolecular interactions and chemical reactions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | DFT, HF | Provides insights into hybridization, donor-acceptor interactions, and intramolecular charge transfer. nih.gov |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound and its derivatives, docking studies are essential to hypothesize their mechanism of action at a molecular level. These studies have been widely applied to various quinoline derivatives to explore their potential as inhibitors for targets in cancer, infectious diseases, and other conditions. nih.govresearchgate.netnih.gov
The process involves preparing the 3D structures of the ligand (this compound) and the target protein, often obtained from databases like the Protein Data Bank (PDB). nih.govrsc.org Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. semanticscholar.orgnih.gov
Analysis of the docked poses reveals specific ligand-protein interactions, such as:
Hydrogen bonds: Crucial for binding specificity and affinity.
Hydrophobic interactions: Often a major driving force for binding.
Pi-pi stacking: Interactions between aromatic rings of the ligand and protein residues.
Salt bridges: Electrostatic interactions between charged groups. nih.gov
For example, docking studies on N-methylquinolin-2(1H)-one derivatives, which are structurally related to this compound, identified key amino acid residues like GLN778 as potential binding hot-spots. nih.govresearchgate.net Similarly, studies on other 2-aminoquinoline (B145021) derivatives have elucidated binding modes within various enzyme active sites, providing a rationale for their observed biological activities. adelaide.edu.au
| Compound Class | Protein Target | Key Interactions Noted | Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB: 2IGR) | Hydrogen bonding, residual interactions with ILE, LYS, VAL, TRP. semanticscholar.orgnih.gov | -5.3 to -6.1 semanticscholar.orgnih.gov |
| Quinoline-pyrimidine hybrids | DNA (Docked into binding pocket) | Hydrogen bonding with residues like GLN778, DT8, DT9. nih.govresearchgate.net | Not explicitly stated in kcal/mol. |
| 8-hydroxy-2-methylquinoline | COVID-19 Main Protease (PDB: 6VW1) | Hydrophobic and hydrogen-forming interactions. researchgate.net | -9.4 (with cycloserine targets) researchgate.net |
| 2-chloroquinoline (B121035) derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | Hydrophobic interactions with TRP229, hydrogen bonds with LYS101. nih.gov | Up to -10.675 nih.gov |
In Silico ADMET Predictions and Drug-Likeness Assessment
Before committing to expensive and time-consuming synthesis and in vitro testing, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process. mdpi.com For this compound, various parameters can be calculated using online tools like SwissADME and pkCSM. xisdxjxsu.asianih.gov
Drug-likeness is assessed based on established rules, most notably Lipinski's Rule of Five, which evaluates properties like molecular weight (MW < 500 Da), lipophilicity (logP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). nih.govresearchgate.net Other criteria, such as the number of rotatable bonds and topological polar surface area (TPSA), are also considered to predict oral bioavailability. The "bioavailability radar" provided by tools like SwissADME offers a quick visual assessment of a molecule's drug-likeness based on six key physicochemical properties. nih.gov
Pharmacokinetic predictions include:
Gastrointestinal (GI) absorption: Predicts the likelihood of the compound being absorbed from the gut.
Blood-Brain Barrier (BBB) permeability: Indicates whether the compound is likely to cross into the central nervous system.
P-glycoprotein (P-gp) substrate/inhibitor: P-gp is an efflux pump that can limit drug absorption and distribution.
Cytochrome P450 (CYP) inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). nih.govphytojournal.com
Studies on related quinoline-pyrimidine hybrids have shown that some derivatives possess favorable drug-likeness behavior, adhering to Lipinski's rules and showing potential for good oral bioavailability. nih.govresearchgate.net
| ADMET Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| Lipinski's Rule of Five | Set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Filters out compounds with poor absorption or permeation potential. researchgate.net |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Essential for orally administered drugs. |
| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. mdpi.com |
| CYP Isozyme Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4). | Assesses the risk of adverse drug-drug interactions. phytojournal.com |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and BBB penetration. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnanobioletters.com For quinoline derivatives, QSAR models have been developed to predict activities such as antimalarial, anticancer, and antimicrobial effects. nih.govnih.gov
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and steric descriptors (e.g., molecular refractivity). quora.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation, Q²) and external validation techniques to ensure its robustness and reliability (e.g., R²). nih.govresearchgate.net
For aminoquinolines, QSAR studies have successfully identified key structural features that influence their biological activity. For example, models for antimalarial 4-aminoquinolines have shown a strong correlation between activity and the presence of nitrogen and oxygen atoms at specific topological distances. nih.govresearchgate.net Such models are valuable for predicting the activity of new, unsynthesized this compound analogues and for guiding the design of more potent compounds. nih.gov
Computational Mechanistic Investigations
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For this compound, this can include studying its synthesis, reactivity, or metabolic pathways. By modeling reactants, transition states, and products, researchers can calculate activation energies and reaction enthalpies to determine the most likely reaction pathway.
A relevant area of investigation is the N-nitrosation of secondary amines, as this compound falls into this category. Theoretical studies using high-level calculations (e.g., CBS-QB3) have explored the reaction of secondary amines with nitrosating agents like N₂O₃ or nitrogen oxides (NO₂, NO). nih.govnist.gov These studies calculate the energy barriers for different proposed mechanisms, such as H-abstraction, to understand the factors influencing the formation of N-nitrosamines, which are often potent carcinogens. nih.govnist.gov Frontier molecular orbital analysis can further explain the reactivity by examining the energy gap between the HOMO of the amine and the LUMO of the nitrosating agent. nih.gov
Additionally, computational methods can be used to rationalize observed differences in reactivity. For example, semi-empirical molecular orbital calculations (MNDO method) have been used to explain why quinoline N-oxides preferentially undergo amination while quinolines undergo nitrosation at an alkyl substituent under similar conditions, by comparing their heats of formation and LUMO energies. clockss.org Such studies are crucial for understanding the chemical behavior of this compound and predicting its potential transformations under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
